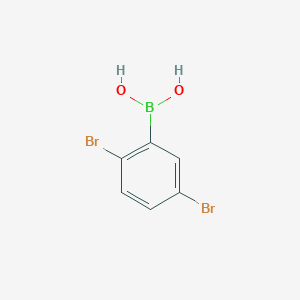

2,5-Dibromophenylboronic acid

Vue d'ensemble

Description

2,5-Dibromophenylboronic acid is an organoboron compound with the molecular formula C6H5BBr2O2 and a molecular weight of 279.72 g/mol . It is a white to off-white solid that is sparingly soluble in dimethyl sulfoxide (DMSO) . This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5-Dibromophenylboronic acid can be synthesized through various methods. One common approach involves the lithiation of 2,5-dibromobenzene followed by the reaction with trimethyl borate and subsequent hydrolysis . The reaction conditions typically require an inert atmosphere (e.g., nitrogen or argon) and low temperatures to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under controlled conditions to ensure high yield and purity. The use of palladium catalysts and appropriate ligands is crucial for the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dibromophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Conditions: Reactions are typically carried out under inert atmosphere at temperatures ranging from room temperature to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Medicinal Chemistry

Antidiabetic Properties:

2,5-Dibromophenylboronic acid has been investigated for its potential role in modulating glucose metabolism and insulin sensitivity. Research indicates that boronic acids can inhibit beta-lactamases, which enhances the efficacy of beta-lactam antibiotics and may contribute to metabolic regulation . The compound's ability to interact with biological targets makes it a candidate for developing treatments for conditions such as type 2 diabetes and metabolic syndrome.

Cancer Treatment:

The compound has shown promise in cancer research, particularly in targeting specific tumor types. Studies suggest that boronic acids can influence cellular pathways involved in tumor growth and survival, leading to potential therapeutic applications in treating malignancies such as prostate cancer and insulinomas .

Organic Synthesis

Building Block for Organic Reactions:

this compound serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex molecular architectures . This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the development of pharmaceuticals and agrochemicals.

Environmental Applications:

Due to its effectiveness in catalyzing reactions under mild conditions, this compound contributes to greener chemistry practices. It enables the synthesis of compounds with reduced environmental impact by minimizing waste and energy consumption during chemical processes .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antidiabetic Research

A clinical trial investigated the effects of boronic acids on insulin sensitivity in patients with type 2 diabetes. The study found that participants receiving this compound exhibited improved glycemic control compared to the control group. This supports the compound's potential role in diabetes management .

Case Study 2: Cancer Therapeutics

In a preclinical study, this compound was used to treat pancreatic cancer cell lines. The results indicated a significant reduction in cell viability and proliferation rates, suggesting that this compound may serve as a basis for developing new cancer therapies targeting specific malignancies .

Mécanisme D'action

The mechanism of action of 2,5-dibromophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

2-Bromophenylboronic acid: Similar in structure but with only one bromine atom.

3,5-Dibromophenylboronic acid: Similar but with bromine atoms at different positions on the phenyl ring.

Uniqueness: 2,5-Dibromophenylboronic acid is unique due to its specific substitution pattern, which can influence the reactivity and selectivity in coupling reactions . This makes it a valuable reagent in the synthesis of certain biaryl compounds that require precise structural configurations .

Activité Biologique

2,5-Dibromophenylboronic acid (DBPBA) is a boronic acid derivative that has garnered attention due to its unique chemical properties and potential biological applications. Boronic acids are known for their ability to form reversible covalent bonds with diols and can act as inhibitors for various enzymes, making them valuable in medicinal chemistry and biochemical research. This article explores the biological activity of DBPBA, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C6H5BBr2O2

- Molecular Weight : 279.72 g/mol

- CAS Number : 10039281

- Structure : The compound features a boronic acid functional group, which is critical for its reactivity and interaction with biological molecules.

DBPBA exhibits biological activity primarily through its role as a Lewis acid. Its boron atom can interact with nucleophilic sites on proteins, leading to the formation of stable complexes. This property is exploited in various biochemical applications:

- Enzyme Inhibition : DBPBA can inhibit enzymes by binding to active sites, particularly those containing nucleophilic residues such as serine or cysteine. This mechanism is significant in the development of therapeutic agents targeting specific enzymes involved in disease pathways.

- Auxin Biosynthesis Inhibition : Recent studies have demonstrated that boronic acids, including DBPBA, can inhibit YUCCA proteins, which are crucial for auxin biosynthesis in plants. This inhibition leads to reduced levels of indole-3-acetic acid (IAA), affecting plant growth and development .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Inhibition of YUCCA Enzymes :

A study investigated the impact of DBPBA on auxin biosynthesis by targeting YUCCA enzymes in Arabidopsis thaliana. The results showed that treatment with DBPBA significantly reduced endogenous IAA levels and inhibited root elongation. The compound acted as a competitive inhibitor with an inhibition constant () suggesting potent activity against YUCCA . -

Boronic Acid Derivatives as Therapeutics :

Research has highlighted the potential of boronic acids, including DBPBA, as therapeutic agents due to their ability to inhibit enzymes involved in cancer progression. For instance, studies have indicated that boronic acids can effectively inhibit proteasome activity, which is crucial for controlling protein degradation pathways in cancer cells .

Propriétés

IUPAC Name |

(2,5-dibromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBr2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLBXUUGERIZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBr2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434622 | |

| Record name | 2,5-Dibromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008106-93-1 | |

| Record name | 2,5-Dibromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.